Manoalide is a sesterterpenoid [, , , , , ], a type of terpene consisting of five isoprene units []. It was first isolated in 1980 from the marine sponge Luffariella variabilis [, , , ]. Manoalide has gained significant attention in scientific research due to its potent anti-inflammatory and analgesic properties [, , , , , ]. These properties stem from its ability to inhibit phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids [, , , , ].
Manoalide has been synthesized through various methods, with significant advancements in total synthesis reported in the literature. One notable approach involves the synthesis from methyl 7,8-dihydro-β-ionylidene acetate, achieving high yields . Another method utilizes a copper(I)-mediated 1,2-metalate rearrangement, which allows for an enantiospecific synthesis of (+)-(4R)-manoalide, incorporating all 25 carbons of its sesterterpenoid skeleton .
The synthesis typically involves multiple steps including:
The molecular structure of manoalide is characterized by a complex arrangement of carbon atoms and functional groups. It has a molecular formula of and a molecular weight of approximately 416.58 g/mol. The structure features two masked aldehyde groups that are crucial for its interaction with phospholipase A2. The stereochemistry of these functional groups contributes significantly to its biological activity, particularly in forming covalent bonds with lysine residues on target enzymes .
Manoalide participates in several chemical reactions, primarily involving covalent modifications to target proteins. The most significant reaction is its irreversible binding to phospholipase A2 through the formation of stable covalent bonds with lysine residues. This interaction effectively inhibits the enzyme's activity, which is pivotal in mediating inflammatory responses .
The mechanism of action of manoalide involves multiple pathways:
Manoalide exhibits distinct physical and chemical properties:
Manoalide has several promising applications in scientific research:
Manoalide was first isolated in 1980 from the Indo-Pacific marine sponge Luffariella variabilis (now reclassified as Hyrtios erecta) during antibiotic activity screening. Initial studies noted its potent antibacterial effects against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), though it showed limited activity against Gram-negative strains [1] [5]. Subsequent chemical investigations revealed it constitutes ~0.1% of the sponge’s dry weight, alongside structurally related compounds like secomanoalide, luffariellolide, and luffolide [1] [8]. These co-occurring metabolites share the γ-hydroxybutenolide moiety critical for bioactivity.
Luffariella sponges from Palauan reefs yielded additional derivatives such as 24R,25R-luffariellin A and 24R,25S-manoalide, demonstrating biogeographical chemical diversity [4]. Manoalide’s ecological role is hypothesized as a chemical defense agent, deterring predation through its irreversible target protein inhibition.
Table 1: Manoalide-Related Compounds from Marine Sponges
Compound Name | Source Sponge | Key Bioactivity |
---|---|---|
Manoalide | Luffariella variabilis | Irreversible PLA₂ inhibition |
Secomanoalide | Luffariella variabilis | More potent than manoalide vs. PLA₂ |
Luffariellolide | Luffariella sp. | Partially reversible PLA₂ inhibition |
(4E,6E)-Dehydromanoalide | Bornean L. variabilis | Cytotoxic activity |
Heteronemin | Hyrtios erecta | Antitubercular (MIC 6.25 μg/mL) |
Manoalide (C₂₅H₃₆O₅) features a 24-membered sesterterpenoid skeleton with three critical domains:
The molecule contains three chiral centers (C-4, C-24, C-25), with C-4 fixed in the R configuration. C-24 and C-25 exist as epimeric pairs (24R,25R and 24R,25S), influencing biological activity. The 24R,25S configuration demonstrates superior anti-leukemic potency compared to other stereoisomers [4]. Manoalide exhibits tautomerism, reversibly converting to a dialdehyde form (153 → 164) under physiological conditions, which facilitates covalent binding to lysine residues [1].
Mechanism of PLA₂ Inhibition:Manoalide’s γ-hydroxybutenolide ring undergoes ring-opening to form a reactive aldehyde that covalently binds Lys56 of PLA₂ via Schiff base formation. The α-hydroxydihydropyran’s hemiacetal group stabilizes this interaction, while the hydrophobic tail enhances target affinity through van der Waals interactions [1] [9]. This multi-point binding underpins its irreversible inhibition mechanism (IC₅₀ = 1.7 μM vs. bovine pancreatic PLA₂) [1].
Table 2: Bioactivity of Manoalide Stereoisomers
Stereochemistry | Anti-Leukemic Activity (IC₅₀) | PLA₂ Inhibition |
---|---|---|
24R,25S | 0.8 μM (Molt-4 cells) | Potent |
24R,25R | >10 μM | Moderate |
24S,25S | >10 μM | Weak |
Manoalide’s 1980 discovery marked a pivotal advancement in marine natural product pharmacology. It was the first characterized irreversible inhibitor of phospholipase A₂ (PLA₂), providing a novel mechanistic template for anti-inflammatory drug design [1] [9]. By 1985, Katsumura achieved its first total synthesis, enabling structure-activity studies that generated >100 analogs. Despite promising anti-inflammatory efficacy (ED₅₀ = 3.9 μM in mouse ear edema), no analogs surpassed manoalide’s activity [1].
Its clinical potential propelled it to Phase II trials for psoriasis in the 1990s. Trial discontinuation resulted from formulation challenges rather than efficacy or safety issues, highlighting difficulties in marine natural product drug delivery [4] [8]. Manoalide’s legacy includes:
Table 3: Key Milestones in Manoalide Research
Year | Milestone | Significance |
---|---|---|
1980 | Isolation from L. variabilis | First anti-inflammatory sesterterpenoid from sponges |
1985 | Total synthesis (racemic) by Katsumura | Enabled analog production & SAR studies |
1987 | Calcium channel inhibition demonstrated | Revealed multi-target pharmacology |
1990s | Phase II trial for psoriasis (discontinued) | Clinical validation of marine anti-inflammatories |
2019 | Anti-oral cancer mechanism elucidated | ROS-mediated apoptosis in Ca9-22 cells |
2022 | NLRP3 inflammasome inhibition characterized | New therapeutic applications for neuroinflammation |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7